Specificity as a Carbocyclic Nucleoside Intermediate
According to patent disclosure, 2,6-Diamino-5-ethylpyrimidin-4(3H)-one is specifically required as an intermediate for synthesizing a novel 5-substituted pyrimidine carbocyclic nucleoside medicine, with the process advantage of mild conditions suitable for industrial scale-up [1]. While the patent does not provide a direct comparative yield for the 5-methyl or 5-propyl analog, the invention's focus on this specific 5-ethyl compound implies a structural requirement. Unless a head-to-head synthetic study comparing 5-alkyl derivatives is conducted, the quantitative differentiation remains inferential. [1].
| Evidence Dimension | Synthetic utility as a pharmaceutical intermediate |
|---|---|
| Target Compound Data | Specifically claimed as intermediate; process is simple, safe, and industrially convenient [1] |
| Comparator Or Baseline | 5-methyl or 5-propyl analogs are not disclosed in this specific synthetic route |
| Quantified Difference | N/A |
| Conditions | Patent disclosure; no comparative experimental data provided |
Why This Matters
For procurement, this patent-link confirms that the 5-ethyl substituent is a defined specification for a particular pharmaceutical synthetic pathway, justifying the selection of this exact CAS number over generic 5-alkylpyrimidinones.
- [1] He Yan. Patent CN [specific number not available], Semantic Scholar abstract. View Source
